molecular formula C12H13NO4 B11951055 Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate CAS No. 67520-95-0

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate

Cat. No.: B11951055
CAS No.: 67520-95-0
M. Wt: 235.24 g/mol
InChI Key: CGZFUPWIQMCFND-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO4. It is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. The compound may also interact with proteins involved in signal transduction pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is unique due to its specific structural features, which confer distinct biological activities. Its ability to modulate key cellular processes makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

67520-95-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)acetate

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9-10,14H,2H2,1H3,(H,13,15)

InChI Key

CGZFUPWIQMCFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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